![molecular formula C7H13N3 B1486623 [2-(3-methyl-1H-pyrazol-1-yl)propyl]amine CAS No. 1172803-90-5](/img/structure/B1486623.png)
[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine
Descripción general
Descripción
2-(3-methyl-1H-pyrazol-1-yl)propyl]amine (or 2-MMPP) is an organic compound that has been studied for its potential applications in a variety of scientific fields. It is a colorless solid with a molecular weight of 169.2 g/mol, and its chemical formula is C6H11N3. 2-MMPP is a member of the pyrazole family, and has been found to possess several interesting properties, such as its ability to bind to certain proteins and its ability to act as a catalyst in certain reactions. In
Aplicaciones Científicas De Investigación
Synthesis and Characterization
Pyrazole derivatives, including compounds similar to "[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine," have been extensively synthesized and characterized for various applications. Studies like those by Titi et al. (2020) and Szlachcic et al. (2020) have explored the synthesis, structural characterization, and potential biological activities of pyrazole derivatives. These compounds have been analyzed using techniques like X-Ray crystallography, NMR spectroscopy, and mass spectroscopy to elucidate their structural features and to predict their biological activities against diseases such as cancer and microbial infections (Titi et al., 2020) (Szlachcic et al., 2020).
Catalysis and Polymerization
Pyrazole derivatives have shown promise as catalysts in polymerization processes. For instance, Matiwane et al. (2020) reported on the use of pyrazolyl compounds as catalysts for the copolymerization of CO2 and cyclohexene oxide, highlighting their potential in creating environmentally friendly polymers (Matiwane et al., 2020).
Antimicrobial and Antitumor Activities
Several studies have highlighted the antimicrobial and antitumor activities of pyrazole derivatives. For example, the synthesis and biological evaluation of 1-arylpyrazoles as potent σ(1) receptor antagonists have shown high activity in neurogenic pain models and potential therapeutic applications in neuropathic pain management (Díaz et al., 2012). Moreover, Sindhu et al. (2016) explored the antimicrobial and apoptosis-inducing effects of functionalized 1H-1,2,3-triazole tethered pyrazolo[3,4-b]pyridin-6(7H)-ones, suggesting their potential in pharmaceutical applications (Sindhu et al., 2016).
Corrosion Inhibition
Compounds containing pyrazole moieties have been investigated for their potential as corrosion inhibitors. Chetouani et al. (2005) studied the inhibitory effect of bipyrazole compounds on the corrosion of pure iron in acidic media, finding them to be efficient inhibitors, which could have applications in industrial processes and materials science (Chetouani et al., 2005).
Propiedades
IUPAC Name |
2-(3-methylpyrazol-1-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-6-3-4-10(9-6)7(2)5-8/h3-4,7H,5,8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKIOXNYIENVQGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C(C)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(3-methyl-1H-pyrazol-1-yl)propyl]amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



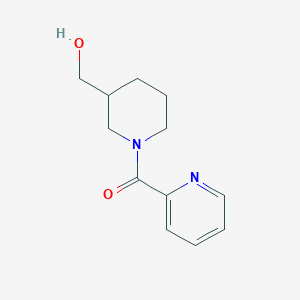
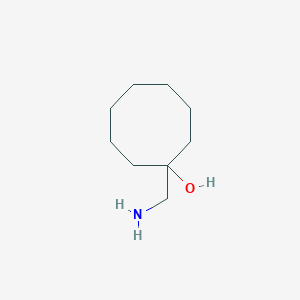

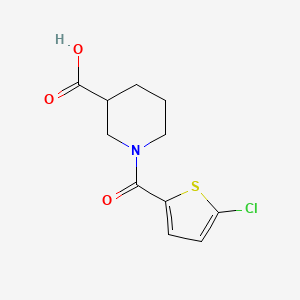

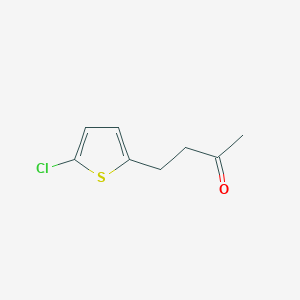
![[1-(Oxolane-2-carbonyl)piperidin-3-yl]methanol](/img/structure/B1486550.png)

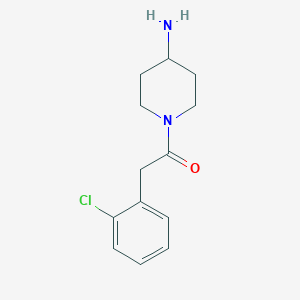


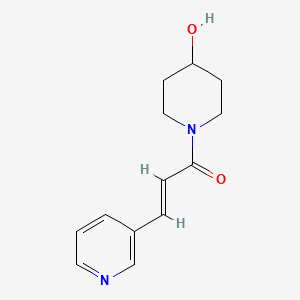
![6-[3-(Hydroxymethyl)piperidine-1-carbonyl]-2,3-dihydropyridazin-3-one](/img/structure/B1486559.png)
![2-[4-(2-Amino-6-chlorophenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1486560.png)